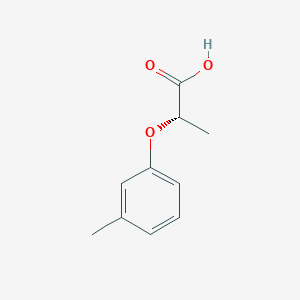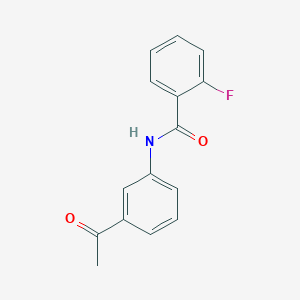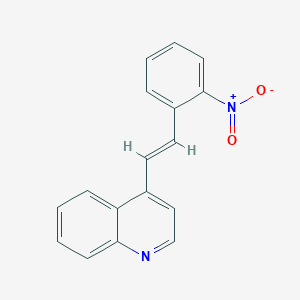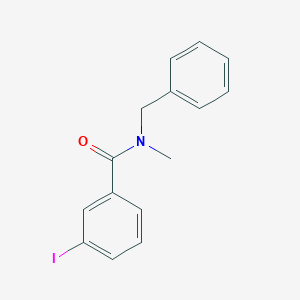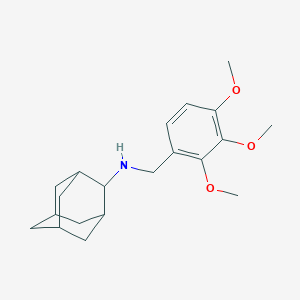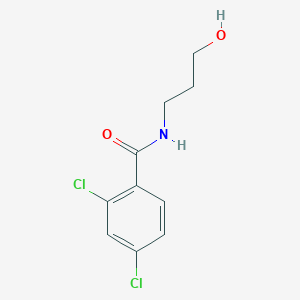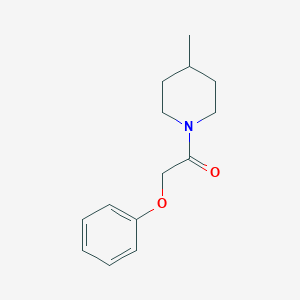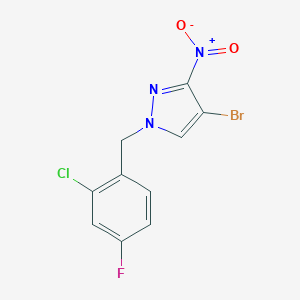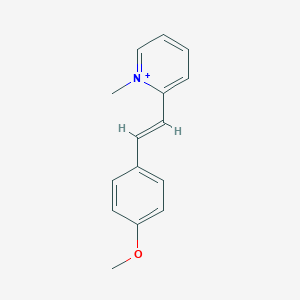![molecular formula C18H13IN2O3S B261559 N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SBI-0640756, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of PLK1 and GSK3β enzymes. PLK1 is a key regulator of cell division, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. GSK3β is a key enzyme involved in the pathogenesis of Alzheimer's disease, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are mainly related to its inhibition of PLK1 and GSK3β enzymes. In cancer cells, inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for PLK1 and GSK3β enzymes, which makes it a potential therapeutic agent for cancer treatment and neurodegenerative diseases. However, one of the limitations of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to explore its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability for better in vivo administration. Additionally, the development of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs with improved pharmacological properties could lead to the discovery of more potent and selective PLK1 and GSK3β inhibitors.
Méthodes De Synthèse
The synthesis method for N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multistep process that starts with the reaction of 4-iodoaniline with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is further reacted with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-3-sulfonamide to yield the final product N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Applications De Recherche Scientifique
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer treatment, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in inhibiting the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. Inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Propriétés
Nom du produit |
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Formule moléculaire |
C18H13IN2O3S |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13IN2O3S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)25(23,24)20-12-7-5-11(19)6-8-12/h2-10,20H,1H3 |
Clé InChI |
SBCWSZZDPXMGCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



